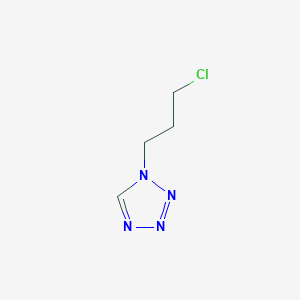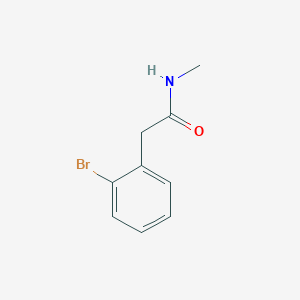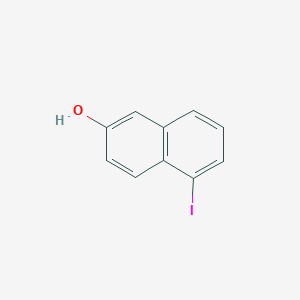![molecular formula C14H14ClNO2S B168933 2-(4-Chlorobutyl)-1lambda6-naphtho[1,8-CD]isothiazole-1,1(2H)-dione CAS No. 127625-85-8](/img/structure/B168933.png)
2-(4-Chlorobutyl)-1lambda6-naphtho[1,8-CD]isothiazole-1,1(2H)-dione
Overview
Description
Isothiazoles are significant heterocyclic compounds and are one of the most important building blocks for new materials possessing interesting electronic, mechanical, or biological properties . They also find vast application in the development of novel molecular structures .
Synthesis Analysis
Isothiazoles are typically produced by the oxidation of enamine-thiones . A variety of methods have been discovered for the preparation of different types of isothiazoles and their derivatives .Molecular Structure Analysis
Isothiazole, or 1,2-thiazole, is an organic compound consisting of the formula (CH)3S(N). The ring is unsaturated and features an S-N bond .Chemical Reactions Analysis
The reactivity of the isothiazole framework has been studied towards electrophiles on spiranic and non-spiranic substrates . Both the C-5 and 4-amino positions of the isothiazole system are able to undergo electrophilic reactions .Safety and Hazards
Future Directions
Isothiazoles are a novel class of heterocyclic compounds and their chemistry has seen rapid progress . They possess a peculiar reactivity and are considered useful blocks of synthetic compounds . Therefore, more concentration should be given to this area as they also find application in the search for alternative synthetic strategies .
properties
IUPAC Name |
3-(4-chlorobutyl)-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene 2,2-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c15-9-1-2-10-16-12-7-3-5-11-6-4-8-13(14(11)12)19(16,17)18/h3-8H,1-2,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUXFKOQISEJBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)N(S(=O)(=O)C3=CC=C2)CCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorobutyl)-1lambda6-naphtho[1,8-CD]isothiazole-1,1(2H)-dione | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


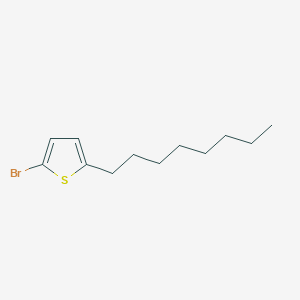
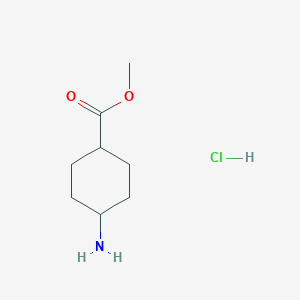




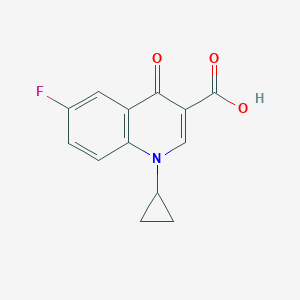
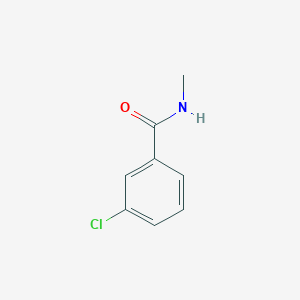
![2-[4-(Methylsulfanyl)phenyl]benzonitrile](/img/structure/B168877.png)
